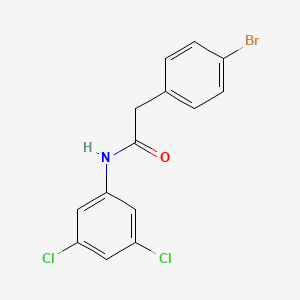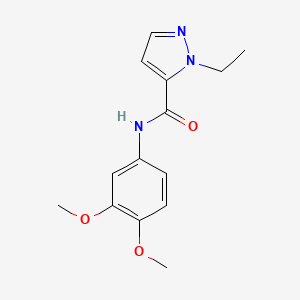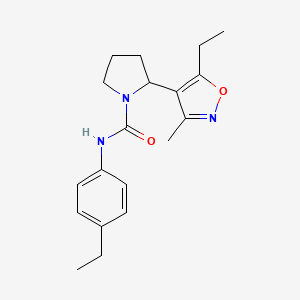
2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide, also known as BDAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDAA belongs to the class of arylacetamide derivatives and has shown promising results in various biological studies.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, neurodegenerative disorders, and inflammation. 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide is not fully understood. However, it has been proposed that 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, survival, and inflammation. 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide has been reported to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in the brain, which are the major contributors to neurodegenerative disorders. 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide has also been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide has several advantages as a potential therapeutic agent. It has shown promising results in various biological studies, and its synthesis method is relatively simple. Moreover, 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide has good pharmacokinetic properties, which make it suitable for drug development. However, there are some limitations to the use of 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide in lab experiments. The exact mechanism of action is not fully understood, and further studies are required to elucidate its mode of action. Moreover, the toxicity profile of 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide is not well established, and its potential side effects need to be evaluated.
Direcciones Futuras
There are several future directions for the research on 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide. Firstly, further studies are required to elucidate the exact mechanism of action of 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide. Secondly, the potential therapeutic applications of 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide need to be explored in more detail, especially in the treatment of neurodegenerative disorders and inflammation. Thirdly, the toxicity profile of 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide needs to be established, and its potential side effects need to be evaluated. Finally, the development of new derivatives of 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide with improved pharmacokinetic properties and therapeutic efficacy should be explored.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide is a chemical compound that has shown promising results in various biological studies. It has potential therapeutic applications in the treatment of cancer, neurodegenerative disorders, and inflammation. 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, survival, and inflammation. However, further studies are required to elucidate its exact mechanism of action and toxicity profile. The development of new derivatives of 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide with improved pharmacokinetic properties and therapeutic efficacy should be explored in the future.
Métodos De Síntesis
2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-bromoacetophenone with 3,5-dichloroaniline in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO/c15-10-3-1-9(2-4-10)5-14(19)18-13-7-11(16)6-12(17)8-13/h1-4,6-8H,5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQUANASFJISPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=CC(=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-3-(3-methylbutyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6078900.png)
![N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6078904.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6078912.png)
![2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B6078921.png)
![N-cycloheptyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6078948.png)
![2-[(5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]-N-phenylacetamide](/img/structure/B6078949.png)
![ethyl 5-(aminocarbonyl)-2-[(4-isobutoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B6078952.png)
![N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide](/img/structure/B6078953.png)

![2-[1-(2,2-dimethylpropyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6078969.png)

![2-[(4-bromophenyl)imino]-N-{4-[chloro(difluoro)methoxy]phenyl}-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6078978.png)
![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](2-pyridinyl)methanone](/img/structure/B6078987.png)
![3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6078995.png)